molecular formula C14H18ClN3OS B2573412 N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-chloroacetamide CAS No. 392240-94-7

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-chloroacetamide

Cat. No.: B2573412
CAS No.: 392240-94-7
M. Wt: 311.83
InChI Key: MUTBBANBNFUNTP-UHFFFAOYSA-N
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Description

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-chloroacetamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These derivatives are known for their diverse applications in various fields such as medicine, agriculture, and material science. The adamantane moiety in the compound provides unique structural and chemical properties, making it a subject of interest in scientific research .

Biochemical Analysis

Biochemical Properties

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-chloroacetamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including carbonic anhydrase, which is involved in the regulation of pH and fluid balance in tissues . The compound’s interaction with carbonic anhydrase is characterized by strong hydrogen bonding and hydrophobic interactions, which enhance its binding affinity and specificity . Additionally, this compound has been shown to inhibit the activity of certain proteases, thereby modulating protein degradation pathways .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway . This compound modulates gene expression by altering the activity of transcription factors, leading to changes in cellular metabolism and function . In cancer cells, this compound has demonstrated the ability to induce apoptosis, thereby inhibiting tumor growth .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. The compound binds to the active site of carbonic anhydrase, inhibiting its enzymatic activity and disrupting pH regulation . Additionally, it interacts with proteases, leading to enzyme inhibition and subsequent modulation of protein degradation pathways . These interactions result in changes in gene expression and cellular signaling, ultimately affecting cellular function and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of target enzymes and persistent changes in cellular function . The compound’s effects may diminish over time due to cellular adaptation mechanisms .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively modulates target enzyme activity . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve optimal therapeutic outcomes without adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in the metabolism of xenobiotics . The compound’s metabolism involves oxidation and conjugation reactions, leading to the formation of various metabolites . These metabolic pathways influence the compound’s bioavailability and pharmacokinetics, ultimately affecting its therapeutic efficacy .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound’s high lipophilicity facilitates its passive diffusion across cell membranes, allowing it to accumulate in lipid-rich compartments . Additionally, this compound can bind to serum proteins, influencing its distribution and bioavailability .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It is predominantly localized in the cytoplasm, where it interacts with target enzymes and proteins . The compound’s localization is influenced by targeting signals and post-translational modifications, which direct it to specific cellular compartments . This subcellular localization is crucial for its activity and function, as it ensures proximity to its molecular targets .

Preparation Methods

The synthesis of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-chloroacetamide typically involves the following steps:

Chemical Reactions Analysis

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-chloroacetamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-2-chloroacetamide can be compared with other similar compounds such as:

  • N-ethyl-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amine
  • N-(4-fluorophenyl)-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amine
  • (4-bromophenyl)-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amine

These compounds share the adamantane and thiadiazole moieties but differ in their substituents, leading to variations in their chemical and biological properties .

Properties

IUPAC Name

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-chloroacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN3OS/c15-7-11(19)16-13-18-17-12(20-13)14-4-8-1-9(5-14)3-10(2-8)6-14/h8-10H,1-7H2,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUTBBANBNFUNTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=NN=C(S4)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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